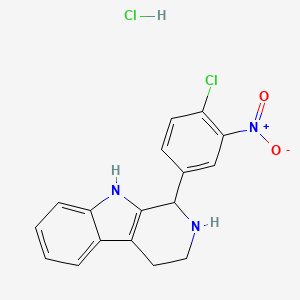

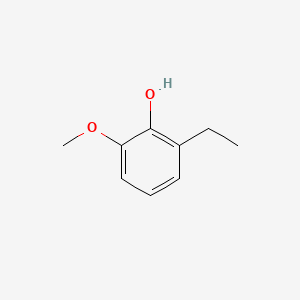

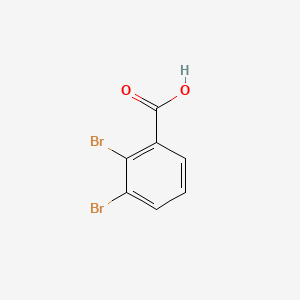

1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (HCl), or CNP-TBCH, is a synthetic compound with a wide range of applications in scientific research. It is an inhibitor of monoamine oxidase, an enzyme that breaks down neurotransmitters, and is used as a research tool to study the role of neurotransmitters in the central nervous system. CNP-TBCH has been used in a variety of laboratory experiments to investigate the biochemical and physiological effects of neurotransmitters.

Aplicaciones Científicas De Investigación

Trypanocidal Activity

- Trypanocidal Activity Evaluation: Tetrahydro-beta-carboline derivatives have been synthesized and evaluated for their trypanocidal activity against Trypanosoma cruzi. The compound trans-methyl 1-(m-nitro)phenyl-1,2,3,4-9H-tetrahydro-beta-carboline-3-carboxylate showed significant activity in this context (Tonin et al., 2009).

Antimalarial Properties

- Synthesis for Antimalarial Screening: A series of tetrahydro-beta-carboline derivatives were synthesized and screened for their in vitro antimalarial activity. Some compounds showed promising activity against Plasmodium falciparum, outperforming chloroquine in certain cases (Gupta et al., 2008).

Antioxidant and Cytotoxicity Properties

- Antioxidant and Cytotoxicity Evaluation: The antioxidant and cytotoxicity properties of various tetrahydro-beta-carboline derivatives were investigated, revealing moderate antioxidant properties and differential cytotoxic activities on various cell lines (Goh et al., 2015).

Occurrence in Fruits and Antioxidant Activity

- Natural Occurrence and Activity as Antioxidants: Tetrahydro-beta-carboline alkaloids were found in fruits and fruit juices, acting as antioxidants and free radical scavengers. This suggests a potential role in contributing to the antioxidant effect of certain food products (Herraiz & Galisteo, 2003).

Inhibitory Effects on Cyclin-Dependent Kinases

- Inhibition of Cyclin-Dependent Kinases: Beta-carbolines, including some tetrahydro-beta-carboline derivatives, were identified as potent and specific inhibitors of cyclin-dependent kinases, important for cell cycle regulation (Song et al., 2002).

Formation and Reactivity Studies

- Studies on Formation and Reactivity: The formation and reactivity of tetrahydro-beta-carbolines in the presence of nitrosating agents were examined, revealing pathways for the generation of beta-carbolines and their potential biological implications (Diem et al., 2001).

Maillard Reaction and Mass Spectrometry

- Optimization of Maillard Reaction: The Maillard reaction was used to synthesize new 6-methoxy-tetrahydro-beta-carboline derivatives, with mass spectrometry employed for characterization. This highlights the method's potential in creating beta-carboline antioxidants (Goh et al., 2015).

Propiedades

IUPAC Name |

1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2.ClH/c18-13-6-5-10(9-15(13)21(22)23)16-17-12(7-8-19-16)11-3-1-2-4-14(11)20-17;/h1-6,9,16,19-20H,7-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYFFPFMNKCWMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC(=C(C=C4)Cl)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955383 |

Source

|

| Record name | 1-(4-Chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3380-78-7 |

Source

|

| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-chloro-3-nitrophenyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]butane](/img/structure/B1329995.png)